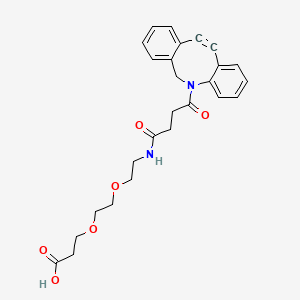

DBCO-PEG2-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O6/c29-24(27-14-16-34-18-17-33-15-13-26(31)32)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLCAESRDHFGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound, with the chemical formula C26H28N2O6, is a versatile linker molecule that integrates three key functional components: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[] This unique combination of moieties imparts specific and desirable characteristics for bioorthogonal chemistry and bioconjugation.

The DBCO group is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with azide-containing molecules.[2][3] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[3] The hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility of the molecule and provides spatial separation between the conjugated biomolecules, which can help to minimize steric hindrance.[] The terminal carboxylic acid offers a versatile handle for conjugation to primary amine groups, typically through the formation of a stable amide bond, often facilitated by carbodiimide chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.

| Property | Value | References |

| Molecular Formula | C26H28N2O6 | |

| Molecular Weight | ~464.5 g/mol | |

| CAS Number | 2304558-25-4 | |

| Appearance | Solid | |

| Purity | Typically >95-98% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C for long-term storage |

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related DBCO-containing molecules can provide valuable insights into its expected performance.

Reactivity: The SPAAC reaction is known for its fast kinetics. A study on a structurally similar sulfo-DBCO-amine showed second-order rate constants in the range of 0.27–1.22 M⁻¹s⁻¹ depending on the buffer and pH. It was also noted that the presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.

Stability: The DBCO group can exhibit moderate stability in cellular environments. One study in immune phagocytes showed a 36% degradation of DBCO groups after 24 hours. For long-term storage of DBCO-modified biomolecules, it is recommended to store them at -20°C, as a gradual loss of reactivity (3-5% over 4 weeks at 4°C or -20°C) has been observed for DBCO-modified antibodies.

Experimental Protocols

This compound is primarily utilized in two key chemical transformations: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and amide bond formation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule (e.g., a protein modified with this compound) and an azide-containing molecule.

Materials:

-

DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

-

Azide-containing molecule.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare a solution of the DBCO-functionalized molecule in the reaction buffer.

-

Prepare a solution of the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.

-

Add the azide-containing molecule solution to the DBCO-functionalized molecule solution.

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

-

Upon completion, the conjugated product can be purified using standard techniques like size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.

Protocol for Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule using EDC and NHS chemistry.

Materials:

-

This compound.

-

Amine-containing molecule.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Coupling Buffer (e.g., PBS, pH 7.4).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Anhydrous DMSO or DMF.

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).

-

In a separate tube, dissolve the amine-containing molecule in the Coupling Buffer.

-

To the this compound solution, add a 1.2-fold molar excess of EDC and NHS (or Sulfo-NHS).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Coupling to Amine:

-

Add the activated DBCO-PEG2-NHS ester solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker is commonly used.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purify the DBCO-functionalized molecule using dialysis, desalting columns, or other appropriate chromatographic techniques to remove excess reagents.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

References

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DBCO-PEG2-acid, a key reagent in modern bioconjugation. This document details the underlying chemical principles, provides quantitative data for experimental design, outlines detailed experimental protocols, and visualizes the key processes for enhanced understanding.

Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a heterobifunctional linker that leverages a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for its primary mode of action.[][2] This copper-free click chemistry reaction enables the efficient and specific covalent ligation of molecules in complex biological environments.[2][3]

The molecule consists of three key functional components:

-

Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that readily reacts with azide-functionalized molecules. The high ring strain of the DBCO group is the driving force for a [3+2] cycloaddition with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[] This bioorthogonality ensures that the reaction is highly selective and does not interfere with native biological processes.

-

Polyethylene Glycol (PEG) Linker: A short, two-unit polyethylene glycol spacer (PEG2) enhances the hydrophilicity and water solubility of the molecule. This PEG linker also provides a flexible connection that minimizes steric hindrance during conjugation.

-

Carboxylic Acid: A terminal carboxylic acid group that can be activated to react with primary amine groups (e.g., on lysine residues of proteins) to form a stable amide bond. This allows for the initial attachment of the DBCO moiety to a biomolecule of interest.

The overall mechanism can be conceptualized as a two-step process: first, the activation of the carboxylic acid and its conjugation to an amine-containing molecule, and second, the SPAAC reaction with an azide-functionalized molecule.

Quantitative Data for Experimental Design

The efficiency of bioconjugation reactions involving this compound is influenced by several factors, including reaction kinetics and the stability of the reagents. The following tables summarize key quantitative data to inform experimental design.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 | |

| DBCO | ~0.1 | **** |

| Table 1: Comparative Reaction Kinetics of Various Cyclooctynes. DBCO exhibits fast reaction kinetics, making it suitable for labeling dynamic processes or low-abundance biomolecules. |

| Parameter | Condition | Observation | Reference(s) |

| DBCO Stability | Storage at 4°C or -20°C | Loss of 3-5% reactivity over 4 weeks due to oxidation and hydration. | |

| Conjugate Stability | Physiological conditions | The resulting triazole linkage is highly stable. | |

| Table 2: Stability of DBCO and its Conjugates. While the DBCO group has good long-term stability, proper storage is crucial to maintain its reactivity. The formed triazole bond is exceptionally stable under physiological conditions. |

Experimental Protocols

This section provides detailed methodologies for the two key stages of bioconjugation using this compound: activation and amine coupling, followed by the copper-free click chemistry reaction.

Protocol 1: Two-Step Bioconjugation of an Amine-Containing Protein

This protocol outlines the conjugation of this compound to a protein via its primary amines, followed by a copper-free click reaction with an azide-functionalized molecule.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody)

-

Azide-functionalized molecule

-

Activation Buffer (e.g., MES, pH 4.5-6.0)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

Part 1: Activation of this compound and Amine Coupling

-

Prepare Solutions:

-

Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

-

Activate Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

-

Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

-

Incubate for 15-60 minutes at room temperature to activate the carboxylic acid.

-

-

Amine Coupling:

-

Add the activated this compound solution to the protein solution. A 5 to 20-fold molar excess of the linker to the protein is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench and Purify:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted DBCO-linker and quenching agent using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

-

Part 2: Copper-Free Click Chemistry Conjugation

-

Reaction Setup:

-

Mix the purified DBCO-activated protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the Reaction Buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 2 to 12 hours at room temperature or overnight at 4°C. For some applications, the incubation can be extended up to 48 hours.

-

-

Purification:

-

Purify the final conjugate from excess reagents using dialysis, desalting columns, or size-exclusion chromatography (SEC).

-

-

Validation:

-

Confirm the formation of the conjugate via SDS-PAGE, where the conjugate should show a band shift corresponding to the increased molecular weight.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the experimental workflow.

Caption: Chemical pathway for bioconjugation with this compound.

Caption: Experimental workflow for two-step bioconjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various drug development applications:

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): This linker can be employed in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.

-

Biomolecule Labeling: The bioorthogonal nature of the SPAAC reaction allows for the specific labeling of proteins, nucleic acids, and other biomolecules in living systems for imaging and diagnostic purposes.

References

The Cornerstone of Bioorthogonality: A Technical Guide to Copper-Free Click Chemistry with DBCO

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently form covalent bonds within complex biological systems is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a transformative technology, enabling researchers to probe and manipulate biological processes with unprecedented precision. At the heart of this revolution lies dibenzocyclooctyne (DBCO), a strained alkyne that undergoes a rapid and specific reaction with azides without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of the principles of DBCO-based copper-free click chemistry, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC), while a powerful tool, is limited in biological applications due to the inherent toxicity of the copper(I) catalyst.[1][2] Copper-free click chemistry circumvents this limitation by employing strained cyclooctynes, such as DBCO. The reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a [3+2] cycloaddition between the strained alkyne (the dienophile) and an azide (the 1,3-dipole) to form a stable triazole linkage.[3][4]

The driving force behind this reaction is the significant ring strain of the cyclooctyne. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without any catalyst.[3] The DBCO group and the azide group are bioorthogonal, meaning they are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing off-target reactions.

Advantages of DBCO in Copper-Free Click Chemistry

The use of DBCO as the strained alkyne in SPAAC offers several distinct advantages for researchers in drug development and other life sciences:

-

Biocompatibility: The most significant advantage is the elimination of the cytotoxic copper catalyst, making it ideal for in-vivo applications, including live-cell imaging and targeted drug delivery.

-

High Specificity and Bioorthogonality: DBCO and azides react exclusively with each other, even in the complex milieu of a cell or organism, preventing unwanted side reactions with biological macromolecules.

-

Fast Reaction Kinetics: The strain-promoted nature of the reaction leads to rapid conjugation, even at low reactant concentrations.

-

High Efficiency and Yield: The formation of the stable triazole product typically proceeds with high, often quantitative, yields.

-

Stability: Both the DBCO and azide functional groups are stable under physiological conditions and can be incorporated into biomolecules for long-term use.

-

Hydrophilicity of Derivatives: DBCO reagents can be synthesized with polyethylene glycol (PEG) linkers to enhance their water solubility and reduce non-specific interactions.

Quantitative Data for DBCO-Azide Reactions

The efficiency of SPAAC is critically dependent on the reaction kinetics. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes. The following tables summarize quantitative data for DBCO and other related cyclooctynes.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| BARAC | Benzyl Azide | 0.96 |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |

This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, with its PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving DBCO-based copper-free click chemistry: protein labeling with a DBCO-NHS ester and the subsequent SPAAC reaction.

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester reaction.

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein and the desired degree of labeling and may require optimization.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis against a suitable buffer.

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-labeled protein with an azide-modified molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-modified molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Prepare a solution of the DBCO-labeled protein in the reaction buffer. Dissolve the azide-modified molecule in a compatible solvent.

-

Conjugation Reaction: Add the azide-modified molecule to the DBCO-labeled protein solution. A 2- to 4-fold molar excess of the azide-containing molecule is often recommended.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by techniques like SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

-

Purification: Purify the final conjugate to remove any unreacted molecules using an appropriate chromatography method, such as size-exclusion or affinity chromatography.

-

Characterization: Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, HPLC, and mass spectrometry.

Visualizing the Workflow and Principles

To further elucidate the concepts and procedures described, the following diagrams have been generated using the DOT language.

Applications in Research and Drug Development

The robustness and biocompatibility of DBCO-based copper-free click chemistry have led to its widespread adoption in various fields:

-

Drug Delivery: DBCO can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to construct antibody-drug conjugates (ADCs), enhancing drug delivery to specific sites and minimizing off-target effects.

-

Bioconjugation and Labeling: This chemistry is extensively used for labeling proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other probes for imaging and detection purposes.

-

Live-Cell Imaging: The bioorthogonal nature of the reaction allows for the real-time visualization of biological processes within living cells without disrupting their normal functions.

-

Diagnostics and Biosensing: DBCO-functionalized surfaces can be used to immobilize capture molecules for the development of sensitive and specific diagnostic assays.

-

PROTACs: DBCO linkers are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

References

Navigating the Aqueous Environment: A Technical Guide to DBCO-PEG2-Acid Solubility

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules in biological systems is a cornerstone of modern therapeutic and diagnostic development. Dibenzocyclooctyne (DBCO) reagents, key players in copper-free click chemistry, offer a powerful tool for bioorthogonal ligation. This guide focuses on the solubility of a particularly useful derivative, DBCO-PEG2-acid, in aqueous buffers, a critical parameter for its successful application in bioconjugation, drug delivery, and beyond. Understanding and optimizing the solubility of this reagent is paramount for achieving efficient and reproducible results in experimental and developmental workflows.

Physicochemical Properties and the Impact of PEGylation

This compound combines the highly reactive, strained alkyne (DBCO) with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. This structure provides a balance of reactivity and improved physicochemical properties compared to non-PEGylated DBCO analogs. The PEG linker, in particular, is designed to increase the hydrophilicity and, consequently, the aqueous solubility of the molecule.[1][2][3]

The terminal carboxylic acid group can be deprotonated at neutral or basic pH, which can further enhance its solubility in aqueous solutions.[4] However, for many practical applications, initial solubilization in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often recommended before making final dilutions into the desired aqueous reaction buffer.[4]

Quantitative Solubility of DBCO-PEG Derivatives

While precise quantitative solubility data for this compound in various aqueous buffers remains limited in publicly available literature, data for structurally related compounds can provide valuable estimations. The length of the PEG chain is a key determinant of aqueous solubility, with longer chains generally imparting greater hydrophilicity.

| Compound | Solvent/Buffer | Solubility | Reference |

| This compound | DMSO, DCM, DMF | Soluble | |

| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 1.5 mM | |

| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL (180.96 mM) | |

| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL |

Note: The data presented for related compounds should be used as an estimation for this compound. Experimental determination of solubility in the specific buffer system of interest is highly recommended.

Factors Influencing Solubility and Stability

Several factors can influence the solubility and stability of this compound in aqueous solutions:

-

pH: The solubility of this compound is expected to be pH-dependent. At neutral to basic pH, the terminal carboxylic acid will be deprotonated, increasing its polarity and likely its aqueous solubility. Conversely, DBCO compounds can be sensitive to acidic conditions (pH < 5), which may lead to degradation.

-

Temperature: While specific data is scarce, temperature can affect solubility. For many organic compounds, solubility increases with temperature. However, the stability of the DBCO group must also be considered, with long-term storage recommended at -20°C.

-

Buffer Composition: The presence of salts and other components in the buffer can impact solubility. It is crucial to avoid buffers containing azides, as they will react with the DBCO moiety. Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, and carbonate buffers, are generally recommended for conjugation reactions involving the carboxylic acid group (after activation).

Experimental Protocol for Determining Aqueous Solubility

To accurately determine the solubility of this compound in a specific aqueous buffer, an experimental approach is necessary. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Water-miscible organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Shaker/incubator

-

0.22 µm syringe filters

-

HPLC system with a suitable column (e.g., C18) and a UV detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of the aqueous buffer (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure the solution reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After incubation, centrifuge the tube to pellet the excess, undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound with known concentrations in the mobile phase.

-

Inject the filtered supernatant and the standard solutions onto the HPLC system.

-

Determine the concentration of this compound in the filtered supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

Signaling Pathways and Logical Relationships in Bioconjugation

The utility of this compound lies in its ability to participate in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of molecules in complex biological environments. The logical relationship for a typical bioconjugation experiment is outlined below.

Caption: Logical workflow for bioconjugation using this compound.

References

applications of DBCO linkers in proteomics

An In-depth Technical Guide to the Applications of DBCO Linkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and proteomics, the ability to selectively label and modify proteins in complex biological systems is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, has emerged as a powerful technique for achieving this with high precision and efficiency.[1] At the heart of this copper-free click chemistry reaction is the dibenzocyclooctyne (DBCO) linker.[2]

DBCO linkers are instrumental in SPAAC, enabling the covalent attachment of molecules in intricate biological environments without the need for cytotoxic copper catalysts, which are required for the alternative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The reaction's driving force is the high ring strain of the DBCO group, which significantly lowers the activation energy for the cycloaddition with an azide, forming a stable triazole linkage.[1] This bioorthogonal reaction is highly specific; the DBCO and azide groups do not interfere with native biochemical processes, ensuring that ligation occurs only between the intended partners. This specificity makes DBCO linkers exceptionally well-suited for a wide array of applications in proteomics, from live-cell imaging and protein tracking to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for using DBCO linkers in proteomics research.

Core Principles of DBCO-Mediated Ligation

The fundamental reaction involving DBCO linkers is the [3+2] cycloaddition with an azide-functionalized molecule. The bioorthogonal nature of this reaction stems from the fact that neither cyclooctynes nor azides are typically found in biological systems, ensuring minimal off-target reactions.

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a highly efficient, second-order reaction that proceeds rapidly under mild, physiological conditions (ambient temperature and neutral pH). The key to its efficiency is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This strain is released during the formation of the stable, aromatic triazole ring, providing a thermodynamic driving force for the reaction.

Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

A variety of DBCO linkers are commercially available, functionalized with different reactive groups (e.g., NHS esters, maleimides, acids) to enable covalent attachment to various functional groups on proteins, such as primary amines (lysine residues) or sulfhydryls (cysteine residues). The inclusion of polyethylene glycol (PEG) spacers (e.g., PEG4) is common, as it enhances the hydrophilicity and water solubility of the linker, reduces steric hindrance, and minimizes potential issues with protein aggregation.

Key Applications in Proteomics

The versatility and biocompatibility of DBCO linkers have led to their widespread adoption in numerous proteomics workflows.

1. Site-Specific Protein Labeling and Visualization DBCO linkers allow for precise, covalent attachment of probes—such as fluorescent dyes or biotin—to proteins. This can be achieved by first introducing an azide group onto a target protein, either through metabolic labeling with an azide-containing amino acid analog or by site-specific enzymatic modification. The azide-modified protein can then be reacted with a DBCO-functionalized probe. This two-step labeling strategy is highly efficient and specific, enabling applications in fluorescence microscopy, flow cytometry, and in vivo imaging.

2. Enrichment of Post-Translationally Modified (PTM) Proteins Identifying and quantifying PTMs is a major challenge in proteomics. DBCO-based click chemistry is a powerful tool for enriching proteins with specific PTMs. For example, in O-GlcNAc proteomics, cells can be metabolically labeled with an azido-sugar (e.g., Ac4GlcNAz). The azide groups incorporated into glycoproteins can then be "clicked" to a DBCO-biotin tag. These biotinylated proteins can be subsequently enriched from complex cell lysates using streptavidin-coated beads for identification and analysis by mass spectrometry.

3. Affinity Enrichment for Cross-Linking Mass Spectrometry (XL-MS) XL-MS is a technique used to study protein-protein interactions and protein structures. Due to the low abundance of cross-linked peptides, enrichment is often necessary. An advanced method utilizes an azide-tagged, cleavable cross-linker (e.g., DSBSO). After cross-linking, the resulting peptides are reacted with DBCO-functionalized beads for affinity purification. This approach has been shown to be highly efficient, significantly increasing the number of identified cross-links compared to traditional methods.

4. Universal Proteome Sample Preparation Sample preparation is a critical step in any proteomics experiment. Novel workflows have been developed using reversible click chemistry tags for universal proteome sample capture and cleanup. These methods can yield high-quality, contaminant-free samples of either intact proteins for top-down analysis or digested peptides for bottom-up proteomics, with high recovery rates.

Quantitative Data Summary

The efficiency of DBCO-mediated bioconjugation is influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Recommended Reaction Conditions for DBCO-Mediated Bioconjugation

| Parameter | Protein Labeling (e.g., DBCO-NHS) | SPAAC Reaction (DBCO + Azide) | Source(s) |

|---|---|---|---|

| Molar Excess of Reagent | 5 to 30-fold (Linker to Protein) | 1.5 to 10-fold (Azide/DBCO to Partner) | |

| Reaction Time | 30 to 120 minutes | 2 to 24 hours | |

| Temperature | 4°C to Room Temperature | 4°C to 37°C | |

| pH | 7.0 to 9.0 | ~7.4 (Physiological) |

| Typical Buffer | Amine-free (e.g., PBS) | Azide-free (e.g., PBS) | |

Table 2: Performance and Comparative Data

| Metric | Value / Observation | Application Context | Source(s) |

|---|---|---|---|

| DBCO Stability on IgG | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | Long-term storage of labeled antibodies | |

| Protein Recovery (Labeling) | >85% | Using spin columns for purification post-labeling | |

| Enrichment Efficiency (XL-MS) | 4-5x improvement over biotin-streptavidin methods | Enrichment of azide-tagged cross-linked peptides | |

| Proteomics Identification (O-GlcNAc) | 188 proteins identified with SPAAC (Biotin-DIBO) | Comparison with CuAAC (229 proteins) in A549 cells |

| Kinetics (DBCO vs. BCN) | DBCO generally exhibits faster reaction kinetics | Choice of linker for rapid labeling applications | |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common .

Protocol 1: Labeling of a Protein with DBCO-NHS Ester

Objective: To covalently attach a DBCO group to a protein via its primary amine residues (e.g., lysine).

Materials:

-

Target protein (0.5-5 mg/mL)

-

DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Amine-free buffer such as PBS (Phosphate-Buffered Saline), pH 7.2-8.0. Avoid buffers containing Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Spin desalting columns or dialysis equipment with an appropriate molecular weight cutoff (MWCO).

Procedure:

-

Protein Preparation: Exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 20% to prevent protein denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4). This step is critical to prevent interference in the subsequent SPAAC reaction.

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance at ~309 nm (for DBCO, ε ≈ 12,000 M⁻¹cm⁻¹) and 280 nm (for the protein).

Protocol 2: SPAAC Conjugation of a DBCO-Labeled Protein with an Azide-Probe

Objective: To conjugate the DBCO-activated protein with a molecule containing an azide group (e.g., Azide-Fluorophore, Azide-Biotin).

Materials:

-

Purified DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized probe/molecule

-

Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.

Procedure:

-

Prepare Reactants: Dissolve the azide-functionalized probe in an appropriate solvent (e.g., DMSO or the Reaction Buffer).

-

SPAAC Reaction: Add the azide-probe to the solution of DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-probe over the DBCO-protein is typically recommended.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. If using a fluorescent probe, protect the reaction from light.

-

Purification: If necessary, remove the excess unreacted azide-probe via size-exclusion chromatography (SEC) or dialysis.

-

Analysis: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques depending on the nature of the attached probe.

Protocol 3: Affinity Enrichment of Azide-Labeled Peptides using DBCO-Beads

Objective: To enrich azide-containing peptides from a complex digest using DBCO-functionalized beads for subsequent mass spectrometry analysis.

Materials:

-

Tryptic digest of proteins containing azide-labeled peptides

-

DBCO-coupled Sepharose/Agarose beads

-

Binding/Wash Buffer: e.g., 50 mM HEPES, pH 7.5

-

High Salt Wash Buffer: e.g., Binding buffer with 8 M urea

-

Elution Buffer: e.g., 2% Trifluoroacetic Acid (TFA)

Procedure:

-

Bead Equilibration: Wash the DBCO beads three times with at least 5 bead volumes of Binding/Wash Buffer.

-

Binding: Add the peptide solution to the equilibrated DBCO beads. A 10-fold excess of DBCO groups on the beads relative to the amount of azide-linker used in the initial experiment is recommended.

-

Incubation: Incubate the mixture for 1 hour at 25°C or overnight at 4°C with gentle rotation to facilitate the click reaction.

-

Washing: After incubation, wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with:

-

Binding/Wash Buffer (3 times)

-

High Salt Wash Buffer (e.g., containing urea) (3 times)

-

Final wash with an aqueous buffer to remove urea/salt (e.g., ultrapure water)

-

-

Elution: Add the Elution Buffer to the beads and incubate for 1 hour at room temperature to release the captured peptides. Note: Elution strategy depends on whether the original cross-linker is cleavable.

-

Sample Preparation for MS: Collect the eluate and prepare it for LC-MS/MS analysis according to standard protocols.

Mandatory Visualizations

A generalized experimental workflow for protein bioconjugation using a DBCO linker.

Workflow for affinity enrichment of azide-labeled peptides using DBCO-beads.

References

Technical Guide to the Safe Handling of DBCO-PEG2-Acid

Disclaimer: The official Safety Data Sheet (SDS) for DBCO-PEG2-acid (CAS No. 2304558-25-4) is not publicly available. This guide has been developed for researchers, scientists, and drug development professionals by using the safety data from a closely related and structurally similar compound, DBCO-NHS ester (CAS No. 1353016-71-3) , to provide a representative overview of the potential hazards, handling protocols, and safety measures.[1] Users must consult the official SDS provided by their supplier for this compound before commencing any work.

This document provides an in-depth overview of the safety considerations, handling protocols, and emergency procedures relevant to DBCO-linker molecules, using DBCO-NHS ester as a surrogate for this compound. The information is structured to meet the needs of laboratory professionals engaged in research and development.

Hazard Identification and Classification

Based on the GHS classification for the surrogate compound DBCO-NHS ester, this compound should be handled as a substance with the potential for the following hazards.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[1]

Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation |

Logical Flow for Hazard Classification

The following diagram illustrates the decision-making process for assigning GHS hazard classifications based on experimental data, as would be detailed in a full SDS.

Physical and Chemical Properties

While specific quantitative data for this compound is not available in the public domain, the table below lists general properties based on supplier information and data for similar compounds.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈N₂O₆ | BroadPharm |

| Molecular Weight | 464.5 g/mol | BroadPharm |

| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |

| Storage Condition | -20°C | BroadPharm |

| Appearance | Solid (assumed) | N/A |

Experimental Protocols & Safe Handling

Adherence to strict laboratory protocols is mandatory when handling DBCO-reagents. The following sections detail personal protective equipment (PPE) and a general workflow for safe handling.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical to minimize exposure.

| Control Parameter | Specification |

| Engineering Controls | Work should be performed in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[1] |

| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH (US) standards. |

| Skin Protection | Wear impervious clothing and protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. |

| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a full-face particle respirator type N100 (US) or type P3 (EU EN 143). |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

General Laboratory Workflow

The diagram below outlines a safe workflow for handling this compound, from preparation to disposal.

First-Aid Measures

In case of exposure, follow these first-aid protocols immediately. Medical advice should be sought for all exposure incidents.

| Exposure Route | First-Aid Protocol |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash before reuse. Consult a physician. |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

First-Aid Decision Pathway

This diagram provides a quick reference for responding to an exposure event.

Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions (-20°C).

-

Conditions to Avoid: Information not available. Avoid moisture and strong oxidizing agents as a general precaution.

-

Hazardous Decomposition Products: Information not available. Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological Information

No specific quantitative toxicological studies (e.g., LD50, LC50) are publicly available for this compound or the surrogate DBCO-NHS ester. The hazard classification is based on irritation and acute toxicity potential. The long-term toxicological properties have not been thoroughly investigated. Handle with care and assume the substance is potentially harmful.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to DBCO-PEG2-Acid Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG2-acid is a bifunctional linker that has become an invaluable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This molecule features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for covalent attachment to amine-containing biomolecules. The short polyethylene glycol (PEG2) spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.

This document provides a comprehensive, step-by-step guide to the conjugation of this compound to amine-containing biomolecules, such as proteins and antibodies. It includes detailed experimental protocols, quantitative data for reaction optimization, and a visual representation of a relevant signaling pathway where such conjugates are applied.

Data Presentation

The efficiency and outcome of the conjugation process are dependent on several factors, including the molar ratios of reactants and reaction conditions. The following tables summarize key quantitative data to guide the optimization of your conjugation strategy.

Table 1: EDC/NHS Activation and Amine Coupling of this compound

| Parameter | Recommended Range | Typical Value | Reported Yield (%) | Reference(s) |

| Molar Ratio (EDC:this compound) | 1.2:1 to 10:1 | 2:1 | 68-80% | [1] |

| Molar Ratio (NHS:this compound) | 1:1 to 5:1 | 1.2:1 | 70-90% | [1] |

| Molar Ratio (Amine:this compound) | 1:1 to 10:1 | 1.5:1 | - | [1] |

| Protein Concentration | 1-5 mg/mL | 2 mg/mL | - | |

| Activation pH | 4.5 - 6.0 | 5.5 | - | |

| Conjugation pH | 7.2 - 8.5 | 7.4 | - | |

| Reaction Time (Activation) | 15 - 30 minutes | 15 minutes | - | |

| Reaction Time (Conjugation) | 2 hours at RT to overnight at 4°C | 2 hours at RT | - |

Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.

Table 2: Characterization of DBCO-Protein Conjugates

| Parameter | Typical Result | Method of Determination | Reference(s) |

| Degree of Labeling (DOL) | 1 - 7 DBCO molecules/antibody | UV-Vis Spectroscopy, Mass Spectrometry | [2][3] |

| Conjugation Efficiency (Click Reaction) | >90% | HPLC, SDS-PAGE | |

| Purity of Final Conjugate | >95% | HPLC, Size-Exclusion Chromatography | |

| Recovery | >80% | Protein Concentration Assay (e.g., BCA) |

Experimental Protocols

This section provides detailed methodologies for the two key stages of this compound conjugation: activation and coupling to an amine-containing protein, followed by the copper-free click reaction with an azide-modified molecule.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes the covalent attachment of this compound to a protein (e.g., an antibody) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Prepare the amine-containing protein at a concentration of 1-5 mg/mL in Coupling Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

-

-

Conjugation to the Amine-Containing Protein:

-

Immediately add the activated this compound solution to the protein solution. A 5 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for your specific protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the DBCO-Protein Conjugate:

-

Remove the excess, unreacted DBCO linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Confirm conjugation and assess purity using SDS-PAGE and/or mass spectrometry.

-

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol describes the reaction of the DBCO-functionalized protein with an azide-containing molecule.

Materials:

-

Purified DBCO-protein conjugate

-

Azide-functionalized molecule (e.g., drug, fluorophore, biotin)

-

Reaction Buffer: PBS, pH 7.4 (must be azide-free)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

In a microcentrifuge tube, combine the DBCO-protein conjugate with the azide-functionalized molecule. A 1.5 to 3-fold molar excess of the azide-containing molecule to the DBCO-protein is a good starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~309 nm.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate using an appropriate method to remove the excess azide-containing molecule and any byproducts. Size-exclusion chromatography, HPLC, or dialysis are commonly used.

-

-

Characterization:

-

Characterize the final conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to confirm the identity and purity of the product.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound conjugation and a relevant biological pathway where these conjugates are applied.

Caption: Experimental workflow for this compound conjugation.

Caption: HER2 signaling pathway targeted by a DBCO-linked ADC.

References

Application Notes and Protocols for DBCO-PEG2-Acid Reaction with Azide-Modified Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of molecules to proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated imaging agents, and tools for basic research. One of the most robust and versatile methods for achieving this is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][][4] This makes it ideal for working with sensitive biological molecules.[5]

DBCO-PEG2-acid is a heterobifunctional linker containing a DBCO group for reaction with an azide, a carboxylic acid group for conjugation to another molecule (typically via an amine), and a short polyethylene glycol (PEG) spacer. The PEG spacer enhances water solubility and reduces steric hindrance. These application notes provide a detailed overview and protocols for the reaction of DBCO-functionalized molecules with azide-modified proteins.

Core Principles of SPAAC

The driving force behind SPAAC is the high ring strain of the cyclooctyne ring in the DBCO moiety. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed efficiently at physiological temperatures and pH. Both the DBCO and azide functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not typically participate in side reactions within a complex biological environment.

Experimental Workflow Overview

The general workflow for conjugating a DBCO-containing molecule to an azide-modified protein involves several key steps: preparation of the azide-modified protein, the SPAAC reaction itself, and subsequent purification and characterization of the conjugate.

References

Application Notes and Protocols for DBCO-PEG2-acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase, all of which are crucial for degradation efficacy.

DBCO-PEG2-acid is a bifunctional linker that offers significant advantages in PROTAC synthesis. It incorporates a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), and a carboxylic acid for stable amide bond formation. The short polyethylene glycol (PEG2) spacer enhances the hydrophilicity of the resulting PROTAC, often improving its pharmacokinetic properties.

These application notes provide a detailed protocol for the rational design and synthesis of a PROTAC using this compound as a key building block.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. First, the carboxylic acid of the linker is coupled with an amine-containing E3 ligase ligand. Second, the DBCO group of the resulting conjugate is reacted with an azide-functionalized warhead targeting the protein of interest via a SPAAC reaction.

Protocol 1: Amide Coupling of this compound with an E3 Ligase Ligand

This protocol describes the formation of an amide bond between this compound and an amine-functionalized E3 ligase ligand (e.g., pomalidomide).

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Nitrogen atmosphere setup

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the DBCO-PEG2-E3 ligase ligand conjugate.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final PROTAC Synthesis

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized intermediate from Protocol 1 and an azide-functionalized warhead.

Materials:

-

DBCO-PEG2-E3 ligase ligand conjugate (from Protocol 1)

-

Azide-functionalized warhead (targeting the POI)

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Preparative reverse-phase HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Dissolve the DBCO-PEG2-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized warhead (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Synthetic Workflow

The overall synthetic strategy for a PROTAC using this compound is a modular and efficient process, allowing for the convergent assembly of the final molecule.

Caption: A typical workflow for the synthesis of a PROTAC using this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a hypothetical PROTAC using this compound. This data is illustrative and may vary depending on the specific substrates and reaction conditions.

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

| Step | Reaction Type | Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Time (h) | Temp (°C) | Illustrative Yield (%) |

| 1 | Amide Coupling | This compound | Pomalidomide | HATU/DIPEA | DMF | 4-6 | RT | 65-80 |

| 2 | SPAAC | DBCO-PEG2-Pomalidomide | Azide-Warhead | None | DMSO | 12-24 | RT | 70-90 |

Table 2: Characterization of a Hypothetical Final PROTAC

| Analytical Method | Parameter | Result |

| LC-MS | Purity | >95% |

| Retention Time | Dependent on specific PROTAC | |

| HRMS | Calculated Mass (M+H)⁺ | Dependent on specific PROTAC |

| Observed Mass (M+H)⁺ | Matches calculated mass within 5 ppm | |

| ¹H NMR | Chemical Shifts | Consistent with proposed structure |

| Integration | Consistent with proposed structure |

Conclusion

This compound is a versatile and efficient linker for the modular synthesis of PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to construct novel protein degraders. The bioorthogonal nature of the SPAAC reaction and the stability of the amide bond offer a reliable synthetic route. Successful PROTAC development will ultimately depend on the careful selection and optimization of the warhead, E3 ligase ligand, and the linker to achieve potent and selective degradation of the protein of interest.

Revolutionizing Bioconjugation: Advanced Techniques Using DBCO-PEG2-Acid

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, the demand for precise, stable, and biocompatible linking technologies is paramount. DBCO-PEG2-acid emerges as a key player, enabling the covalent attachment of molecules to biomolecules through a highly efficient and bioorthogonal reaction. This document provides detailed application notes and experimental protocols for utilizing this compound in various bioconjugation strategies, including antibody-drug conjugation, surface immobilization, and fluorescent labeling.

Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a carboxylic acid moiety, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The DBCO group is a sterically strained alkyne that readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[1][2][3] This "click chemistry" reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]

The carboxylic acid end of the linker allows for its initial covalent attachment to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The short PEG2 spacer enhances the solubility of the linker and the resulting conjugate, reduces potential aggregation, and minimizes steric hindrance.

Key Applications

The unique properties of this compound make it a versatile tool for a range of applications in research and therapeutic development:

-

Antibody-Drug Conjugates (ADCs): Facilitates the attachment of cytotoxic payloads to antibodies for targeted cancer therapy.

-

Protein and Peptide Labeling: Enables the conjugation of fluorescent dyes, biotin, or other reporter molecules for use in imaging, flow cytometry, and various detection assays.

-

Surface Immobilization: Allows for the covalent attachment of biomolecules to amine-functionalized surfaces for the development of biosensors and microarrays.

-

Oligonucleotide Conjugation: Used to create well-defined protein-oligonucleotide conjugates for various research applications.

Quantitative Data Summary

For successful and reproducible bioconjugation, it is crucial to control the reaction parameters. The following tables summarize key quantitative data for the two-step conjugation process using this compound.

Table 1: Recommended Reaction Conditions for Amine Acylation (Activation of this compound and Reaction with Protein)

| Parameter | Recommended Value | Notes |

| Molar Excess of Linker | 10 to 40-fold over protein | A higher molar excess generally leads to a higher degree of labeling (DOL). Optimization may be required. |

| EDC/NHS Molar Ratio | 1:1.5:1.5 (DBCO-acid:EDC:NHS) | For pre-activation of the carboxylic acid. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.0-8.0 | Buffers containing primary amines like Tris will compete with the reaction. |

| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |

| Final DMSO Concentration | < 20% (v/v) | To avoid protein denaturation. |

Table 2: Recommended Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Parameter | Recommended Value | Notes |

| Molar Excess of Azide Molecule | 1.5 to 10-fold over DBCO-labeled protein | A molar excess helps drive the reaction to completion. |

| Reaction Buffer | Azide-free buffer (e.g., PBS), pH 7.4 | Sodium azide is a common preservative but will interfere with the reaction. |

| Reaction Time | 4-12 hours at room temperature or overnight (>12 hours) at 4°C | Reaction times can be optimized based on the specific reactants. |

| Reaction Temperature | 4°C, room temperature, or 37°C | Higher temperatures can increase the reaction rate. |

Experimental Protocols

The following are detailed protocols for common bioconjugation applications using this compound.

Protocol 1: Two-Step Labeling of a Protein with an Azide-Containing Molecule

This protocol first describes the functionalization of a protein with DBCO groups via its primary amines, followed by the copper-free click reaction with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Azide-containing molecule of interest

-

Purification system (e.g., spin desalting columns, size-exclusion chromatography)

Procedure:

Step 1: DBCO Functionalization of the Protein

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.

-

-

Activation and Conjugation (In-situ):

-

Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 20%.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture.

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-linker and byproducts using a spin desalting column or dialysis equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: Copper-Free Click Chemistry Reaction

-

Reaction Setup: To the purified DBCO-labeled protein, add a 1.5 to 10-fold molar excess of the azide-containing molecule.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove the excess azide-containing molecule.

-

Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight. Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (~309 nm).

Protocol 2: Immobilization of an Azide-Modified Biomolecule onto an Amine-Functionalized Surface

This protocol details the functionalization of an amine-coated surface with this compound, followed by the immobilization of an azide-modified biomolecule.

Materials:

-

Amine-functionalized surface (e.g., glass slide, microplate)

-

This compound

-

EDC and NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Washing Buffer (e.g., PBST - PBS with 0.05% Tween-20)

-

Azide-modified biomolecule (e.g., oligonucleotide, peptide)

Procedure:

Step 1: Surface Functionalization with DBCO

-

Reagent Preparation:

-

Prepare a solution of 100 mM EDC and 25 mM NHS in cold Activation Buffer immediately before use.

-

Dissolve this compound in a minimal amount of DMSO and then dilute to the desired final concentration (e.g., 1-10 mM) in Activation Buffer.

-

-

Activation of this compound: Mix equal volumes of the DBCO-linker solution and the fresh EDC/NHS solution. Incubate for 15-30 minutes at room temperature.

-

Surface Preparation: Wash the amine-functionalized surface with Coupling Buffer.

-

Linker Conjugation: Aspirate the buffer and immediately add the activated DBCO-linker solution, ensuring the entire surface is covered.

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing and Quenching: Wash the surface thoroughly with Washing Buffer. Quench any unreacted sites by incubating with a suitable blocking agent or quenching buffer.

Step 2: Immobilization of Azide-Biomolecule

-

Biomolecule Preparation: Dissolve the azide-modified biomolecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).

-

Immobilization Reaction: Add the azide-biomolecule solution to the DBCO-functionalized surface.

-

Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Final Washing: Wash the surface extensively with Washing Buffer to remove any non-covalently bound biomolecules. The surface is now ready for use in downstream applications.

Visualizing the Workflow and Chemistry

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and chemical reactions involved in bioconjugation with this compound.

Caption: General workflow for a two-step bioconjugation using this compound.

Caption: Chemical reaction pathway for this compound mediated bioconjugation.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Inactive linker (hydrolyzed NHS ester). | Prepare EDC/NHS solutions fresh. Ensure DBCO-acid stock is anhydrous. |

| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into a non-amine buffer like PBS or HEPES. | |

| Insufficient molar excess of linker. | Increase the molar ratio of linker to protein. | |

| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 20% (v/v). |

| Protein is unstable at the reaction pH. | Optimize the buffer pH within the 7.0-8.0 range. | |

| No Conjugation in SPAAC Step | Presence of sodium azide in the buffer. | Ensure all buffers are azide-free. Perform buffer exchange if necessary. |

| Suboptimal reaction conditions. | Optimize conjugation by altering molar excess, increasing reactant concentrations, or increasing incubation time/temperature. |

By leveraging the robust and versatile nature of this compound, researchers and drug developers can achieve highly efficient and specific bioconjugation, paving the way for novel therapeutics, diagnostics, and research tools.

References

Application Notes and Protocols for EDC/NHS Chemistry for DBCO-PEG2-Acid Amine Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust and widely used method for coupling carboxylic acids to primary amines, forming stable amide bonds. This application note provides a detailed protocol for the conjugation of DBCO-PEG2-acid to amine-containing molecules.